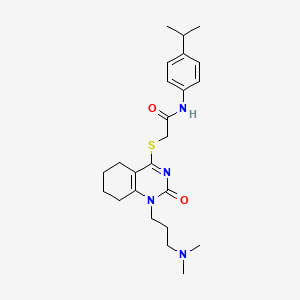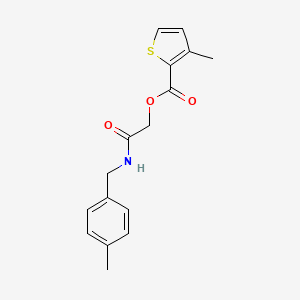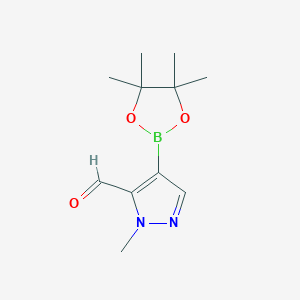
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include various types of reactions such as addition, substitution, elimination, and rearrangement reactions.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can depend on the functional groups present in the molecule and their reactivity.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. The chemical properties can include acidity or basicity, reactivity with other substances, and stability.Applications De Recherche Scientifique
Structural Aspects and Properties
Research has been conducted on amide-containing isoquinoline derivatives, which share structural similarities with the compound of interest. These studies delve into the structural aspects, including the formation of salts and inclusion compounds, with particular attention to their crystal structures and fluorescence properties. For instance, Karmakar et al. (2007) explored two amide compounds, demonstrating how interactions with different acids can lead to the formation of gels or crystalline solids, depending on the planarity of the anion involved. These structural insights could be foundational for understanding the behavior and potential applications of similar compounds in various scientific fields, such as materials science and chemical sensing Karmakar, Sarma, & Baruah, 2007.
Antitumor Activity
Significant research has focused on the antitumor activities of quinazolinone derivatives. For example, Al-Suwaidan et al. (2016) designed, synthesized, and evaluated novel 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. Their findings revealed that certain derivatives demonstrated broad-spectrum antitumor activities, showcasing the potential of these compounds in cancer research. The molecular docking studies provided further insights into their mode of action, suggesting the inhibition of specific kinases involved in cancer progression Ibrahim A. Al-Suwaidan et al., 2016.
Synthesis and Analytical Studies
The synthesis of acetamides bearing quinazolinone moieties highlights the methodological advancements in creating novel derivatives with potential scientific applications. Nguyen et al. (2022) reported the successful synthesis of new derivatives through a multi-step process, starting from anthranilic acid. These compounds' structures were elucidated using various spectroscopic methods, laying the groundwork for further exploration of their properties and applications in material science, biochemistry, and pharmacology Tien Cong Nguyen et al., 2022.
Molecular Docking and Spectroscopy
El-Azab et al. (2016) conducted a comprehensive study on a quinazolinone derivative, integrating FT-IR, FT-Raman spectroscopy, and molecular docking. Their research not only provided valuable structural and vibrational insights but also highlighted the compound's potential interactions with biological targets, such as the BRCA2 complex. This suggests potential applications in the design of molecules targeting specific proteins for therapeutic purposes A. El-Azab et al., 2016.
Safety And Hazards
Safety and hazards analysis involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
Future directions could involve potential applications of the compound, further reactions it could undergo, or new methods of synthesizing it.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to refer to scientific literature or databases. If you have a different compound or a more specific question about organic chemistry, feel free to ask!
Propriétés
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-17(2)18-10-12-19(13-11-18)25-22(29)16-31-23-20-8-5-6-9-21(20)28(24(30)26-23)15-7-14-27(3)4/h10-13,17H,5-9,14-16H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTMVKOHFHABSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-isopropylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2811734.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide](/img/structure/B2811736.png)

![N-(2,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2811739.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2811740.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2811741.png)
![Spiro[3.4]octane-8-carboxylic acid](/img/structure/B2811742.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2811743.png)

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)
![2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B2811752.png)
![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2811756.png)
![1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B2811757.png)